molecular formula C17H16Cl2O B1360585 2',4'-Dichloro-3-(2,3-dimethylphenyl)propiophenone CAS No. 898793-25-4

2',4'-Dichloro-3-(2,3-dimethylphenyl)propiophenone

Cat. No.: B1360585
CAS No.: 898793-25-4
M. Wt: 307.2 g/mol
InChI Key: GXRPNQHDTTYAOP-UHFFFAOYSA-N
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Description

2’,4’-Dichloro-3-(2,3-dimethylphenyl)propiophenone is an organic compound with the molecular formula C17H16Cl2O It is a derivative of propiophenone, characterized by the presence of two chlorine atoms and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,4’-Dichloro-3-(2,3-dimethylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction conditions often include an inert atmosphere and a controlled temperature to ensure the desired product’s formation.

Industrial Production Methods

In industrial settings, the production of 2’,4’-Dichloro-3-(2,3-dimethylphenyl)propiophenone may involve large-scale Friedel-Crafts acylation processes. These processes are optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2’,4’-Dichloro-3-(2,3-dimethylphenyl)propiophenone undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the compound into corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can yield alcohols or hydrocarbons.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

2’,4’-Dichloro-3-(2,3-dimethylphenyl)propiophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2’,4’-Dichloro-3-(2,3-dimethylphenyl)propiophenone involves its interaction with specific molecular targets The compound can act as an electrophile in various chemical reactions, facilitating the formation of new chemical bonds

Comparison with Similar Compounds

Similar Compounds

  • 2’,4’-Dichloro-3-(2,5-dimethylphenyl)propiophenone
  • 3’,4’-Dichloro-3-(2,4-dimethylphenyl)propiophenone

Uniqueness

2’,4’-Dichloro-3-(2,3-dimethylphenyl)propiophenone is unique due to its specific substitution pattern, which influences its chemical reactivity and potential applications. The presence of chlorine atoms and a dimethylphenyl group provides distinct properties compared to other similar compounds.

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-3-(2,3-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2O/c1-11-4-3-5-13(12(11)2)6-9-17(20)15-8-7-14(18)10-16(15)19/h3-5,7-8,10H,6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXRPNQHDTTYAOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CCC(=O)C2=C(C=C(C=C2)Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50644650
Record name 1-(2,4-Dichlorophenyl)-3-(2,3-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898793-25-4
Record name 1-Propanone, 1-(2,4-dichlorophenyl)-3-(2,3-dimethylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898793-25-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,4-Dichlorophenyl)-3-(2,3-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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